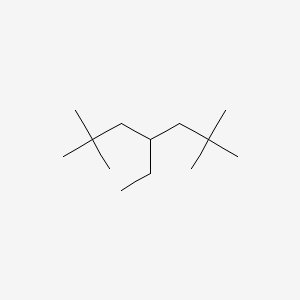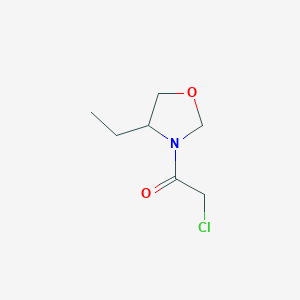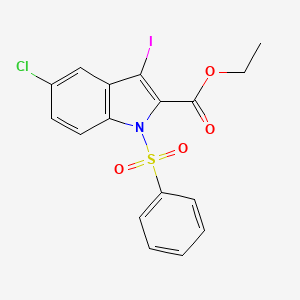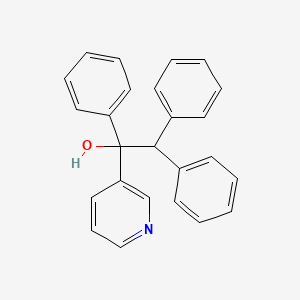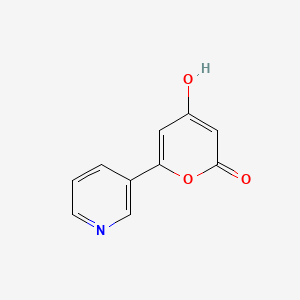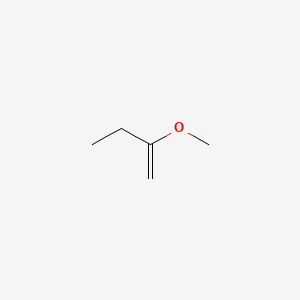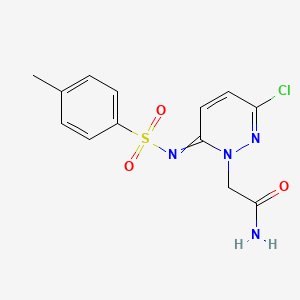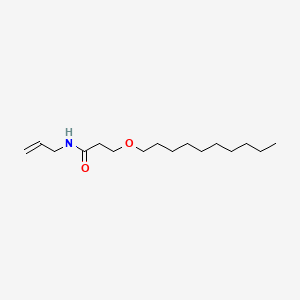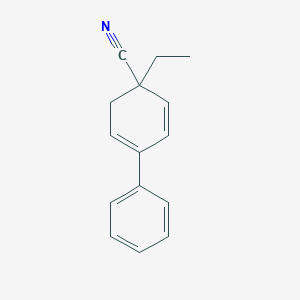
4-Cyano-4-Ethylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-4-Ethylbiphenyl is an organic compound with the chemical formula C15H13N. It is a white crystalline powder that is insoluble in water but soluble in methanol. This compound is primarily used as an intermediate in the production of liquid crystals .
Méthodes De Préparation
4-Cyano-4-Ethylbiphenyl can be synthesized through various methods. One common synthetic route involves the Suzuki coupling reaction between 4-Bromobenzonitrile and 4-Ethylphenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, potassium carbonate, and a mixture of water and N,N-dimethylformamide (DMF) at 80°C for approximately 2.3 hours . The product is then purified through preparative thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate mixture as the eluent .
Analyse Des Réactions Chimiques
4-Cyano-4-Ethylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions .
Applications De Recherche Scientifique
4-Cyano-4-Ethylbiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.
Biology: This compound can be used in the study of molecular interactions and binding affinities due to its unique structure.
Medicine: Research into its potential pharmacological properties is ongoing, although specific medical applications are not yet well-established.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyano-4-Ethylbiphenyl is primarily related to its role as an intermediate in chemical synthesis. It interacts with various molecular targets through its nitrile and ethyl groups, facilitating the formation of complex molecular structures. The pathways involved include catalytic cycles in palladium-catalyzed coupling reactions and other organic transformations .
Comparaison Avec Des Composés Similaires
4-Cyano-4-Ethylbiphenyl can be compared with other biphenyl derivatives such as:
4-Cyano-4’-methylbiphenyl: Similar in structure but with a methyl group instead of an ethyl group.
4-Cyano-4’-pentylbiphenyl: Contains a longer alkyl chain, which affects its physical properties and applications.
4-Cyano-4’-heptylbiphenyl: Another derivative with an even longer alkyl chain, used in different liquid crystal applications.
The uniqueness of this compound lies in its balance between molecular size and reactivity, making it particularly useful in the synthesis of liquid crystals .
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
1-ethyl-4-phenylcyclohexa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C15H15N/c1-2-15(12-16)10-8-14(9-11-15)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
Clé InChI |
GAQIPJYDPJVUKE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC=C(C=C1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


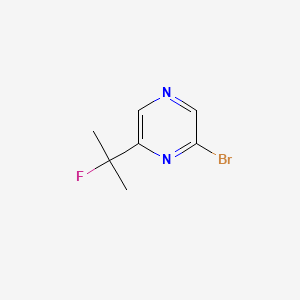

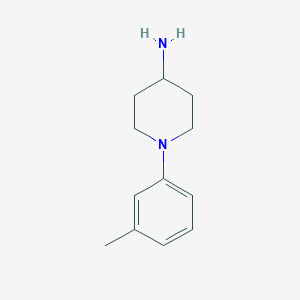
![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)

